

# Technical Guide: 2-Bromo-5-fluoro-4-methylbenzotrile

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## Compound of Interest

Compound Name: *2-Bromo-5-fluoro-4-methylbenzotrile*

CAS No.: *916792-11-5*

Cat. No.: *B1519150*

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## Executive Summary

This technical guide profiles **2-Bromo-5-fluoro-4-methylbenzotrile**, a highly functionalized aromatic intermediate. Its value lies in its orthogonal reactivity profile: the bromine atom serves as a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the nitrile group offers a gateway to heterocycles (tetrazoles, oxadiazoles) or carboxylic acids, and the fluoro-methyl motif provides metabolic stability and steric optimization in drug design. This scaffold is particularly relevant in the synthesis of kinase inhibitors and thermally activated delayed fluorescence (TADF) materials for OLEDs.<sup>[1]</sup>

## Part 1: Structural Identity & SMILES

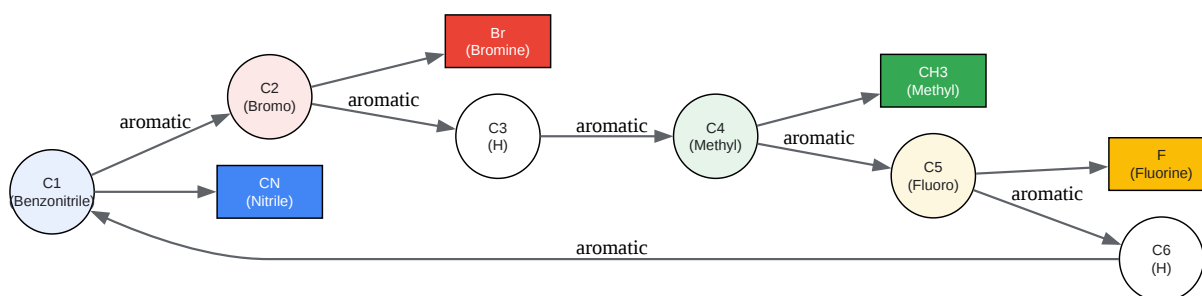
The precise arrangement of substituents—specifically the meta relationship between the fluorine and nitrile, and the para relationship between the bromine and fluorine—defines the electronic environment of this molecule.

## Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Identifier Type    | Value  |
|--------------------|--|
| IUPAC Name         | 2-Bromo-5-fluoro-4-methylbenzonitrile  |
| SMILES (Canonical) | <chem>Cc1c(F)cc(C#N)c(Br)c1</chem>   |
| Molecular Formula  | $C_8H_5BrFN$   |
| Molecular Weight   | 214.04 g/mol   |
| Monoisotopic Mass  | 212.96 Da  |
| CAS Number         | Note: While specific isomers like 916792-13-7 exist, this specific regioisomer is often custom-synthesized.[2] |

## Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and SMILES parsing logic.



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Figure 1: Connectivity map derived from SMILES Cc1c(F)cc(C#N)c(Br)c1. Colors denote functional groups.

## Part 2: Synthetic Methodology

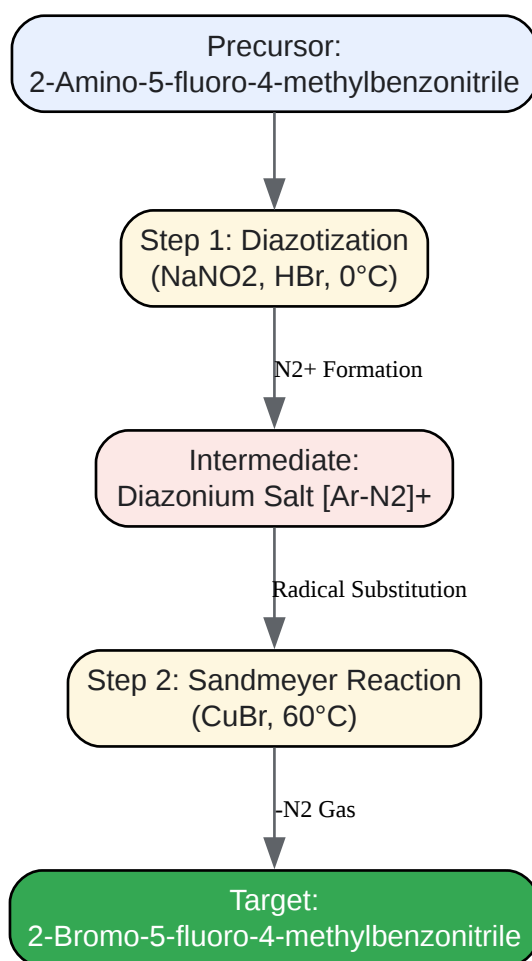
The synthesis of **2-bromo-5-fluoro-4-methylbenzotrile** requires careful control of regiochemistry. Direct bromination of 3-fluoro-4-methylbenzotrile often yields mixtures. The most reliable route utilizes the Sandmeyer Reaction starting from the corresponding aniline.

## Protocol: Sandmeyer Approach

Rationale: This method guarantees the position of the bromine atom relative to the nitrile and fluorine, avoiding the regioselectivity issues of electrophilic aromatic substitution.

- Starting Material: 2-Amino-5-fluoro-4-methylbenzotrile.
- Diazotization:
  - Suspend amine in HBr (48% aq) at 0°C.
  - Add NaNO<sub>2</sub> (1.1 equiv) dropwise, maintaining temperature <5°C.
  - Mechanism:[3] Formation of the diazonium salt (Ar-N<sub>2</sub><sup>+</sup>).
- Bromination (Sandmeyer):
  - Transfer the cold diazonium solution into a stirred mixture of CuBr (1.0 equiv) in HBr at 60°C.
  - Observation: Evolution of N<sub>2</sub> gas indicates reaction progress.
- Workup:
  - Quench with ice water. Extract with Ethyl Acetate (EtOAc).
  - Wash organic layer with saturated NaHCO<sub>3</sub> to remove acid traces.

## Synthetic Pathway Diagram



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Figure 2: Step-wise synthesis via the Sandmeyer reaction to ensure regiochemical purity.

## Part 3: Reactivity & Applications

This molecule is a "privileged scaffold" because it allows for sequential functionalization.

### Chemoselectivity Profile

- Site A (C-Br): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The electron-withdrawing nitrile group at the ortho position activates the C-Br bond for oxidative addition.
- Site B (CN): Can be hydrolyzed to an amide/acid or converted to a tetrazole via cycloaddition with azides.

- Site C (C-F): The fluorine is meta to the nitrile, making it less susceptible to Nucleophilic Aromatic Substitution ( $S_NAr$ ) compared to isomers where F is para to CN. However, it serves as a robust bioisostere for hydrogen, blocking metabolic oxidation at the C5 position.

## Medicinal Chemistry Applications

- Kinase Inhibitors: The 4-methyl group provides hydrophobic interaction within the ATP-binding pocket of kinases, while the nitrile can form hydrogen bonds with the hinge region.
- Androgen Receptor Antagonists: Similar benzonitrile scaffolds are found in second-generation anti-androgens (e.g., Enzalutamide analogs), where the electron-deficient ring is critical for receptor binding.

## Material Science (OLEDs)

Halogenated benzonitriles are precursors for TADF (Thermally Activated Delayed Fluorescence) emitters.<sup>[1]</sup> The bromine allows coupling to donor units (e.g., carbazoles), while the nitrile acts as the electron acceptor, creating the donor-acceptor architecture required for high-efficiency OLEDs.

## Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class          | H-Code | Statement  |
|-----------------------|--------|--|
| Acute Toxicity (Oral) | H302   | Harmful if swallowed. <sup>[2][4]</sup>                |
| Skin Irritation       | H315   | Causes skin irritation. <sup>[2][3][4]</sup>           |
| Eye Irritation        | H319   | Causes serious eye irritation.<br><sup>[2][3][4]</sup> |
| STOT-SE               | H335   | May cause respiratory irritation. <sup>[2][3][4]</sup> |

Critical Handling Protocol:

- **Nitrile Risks:** While stable, thermal decomposition can release hydrogen cyanide (HCN) and nitrogen oxides (NOx). Do not subject to strong acids without proper ventilation.
- **Storage:** Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34175419 (Isomer Analog: 4-Bromo-2-fluoro-5-methylbenzotrile). Retrieved from [[Link](#)]

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## Sources

- 1. [ossila.com](https://www.ossila.com) [[ossila.com](https://www.ossila.com)]
- 2. 4-Bromo-2-fluoro-5-methylbenzotrile | C<sub>8</sub>H<sub>5</sub>BrFN | CID 34175419 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 3. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- 4. [sigmaaldrich.com](https://www.sigmaaldrich.com) [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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